

Application Notes & Protocols for the Preparation of Bixafen Using Pyrazole Intermediates

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Compound of Interest

Compound Name: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

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Introduction

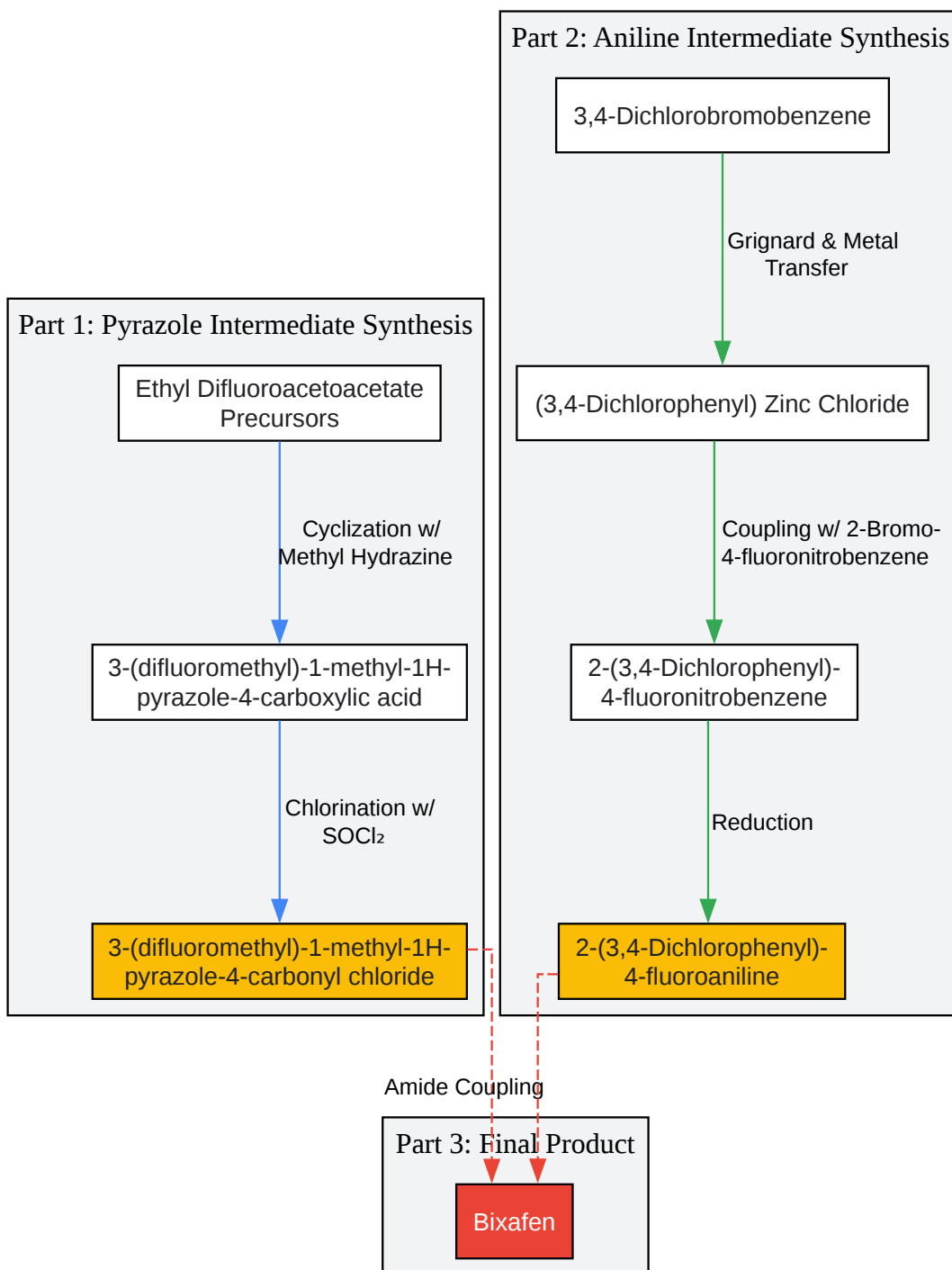
Bixafen, with the chemical name N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a highly effective pyrazole-carboxamide fungicide developed by Bayer.[1][2] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi, making it a crucial agent for controlling diseases in cereals and rape plants.[1][3] The synthesis of bixafen relies on the strategic coupling of two key intermediates: a substituted 2-aminobiphenyl derivative and a pyrazole acid chloride, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[1][4] This document provides detailed protocols for the synthesis of these key intermediates and their final condensation to produce bixafen, tailored for researchers and professionals in chemical and drug development.

Overall Synthesis Workflow

The synthesis of bixafen is a multi-step process that can be broadly divided into three main stages:

- Synthesis of the Pyrazole Intermediate: Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

- Synthesis of the Aniline Intermediate: Preparation of 2-(3',4'-dichlorophenyl)-4-fluoroaniline.
- Final Coupling Reaction: Amidation reaction between the two intermediates to yield the final bixafen product.



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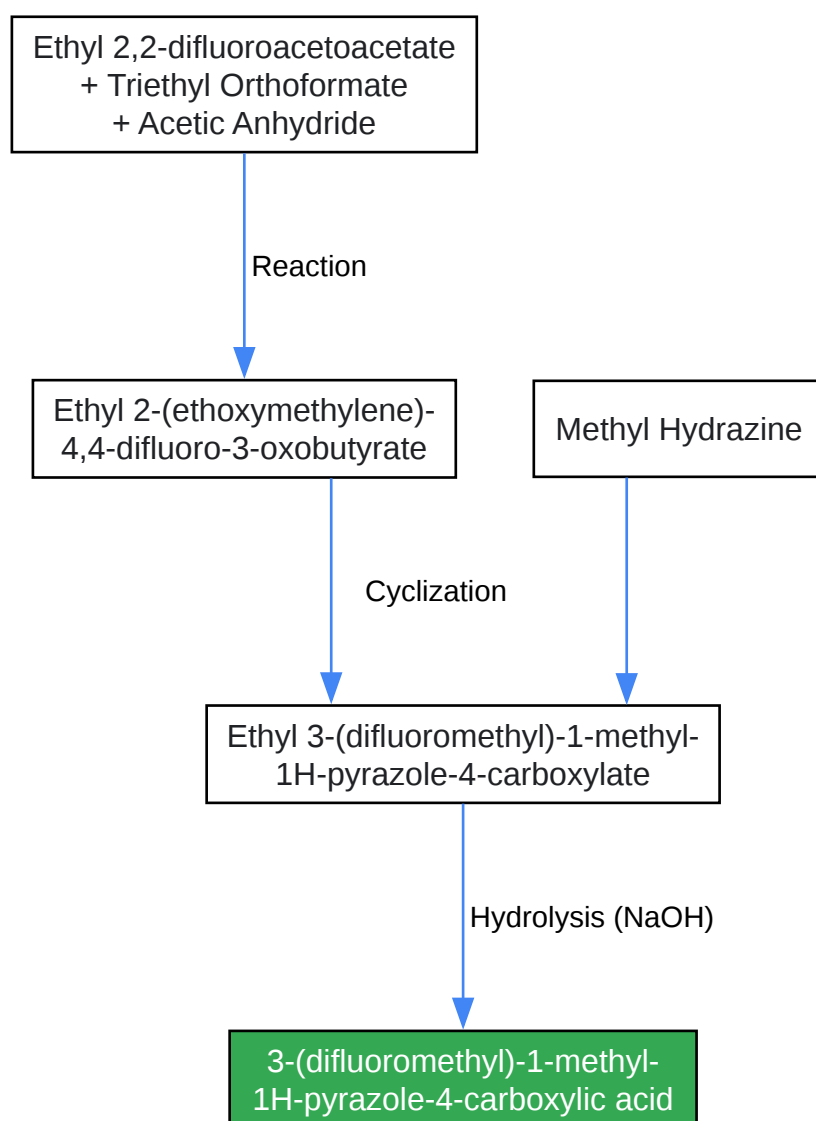
Caption: Overall synthetic workflow for Bixafen production.

Part 1: Synthesis of the Key Pyrazole Intermediate

The primary pyrazole intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[4] Its synthesis begins with the formation of its carboxylic acid precursor.

1.1 Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This synthesis involves the cyclization of an ethyl difluoroacetoacetate derivative with methyl hydrazine, followed by hydrolysis.[5]



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Caption: Pathway for the synthesis of the pyrazole carboxylic acid intermediate.

Experimental Protocol:

- **Formation of the Enol Ether:** React ethyl difluoroacetate with methyl orthoformate and acetic anhydride to generate the intermediate ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrates. [6]
- **Cyclization:** Treat the resulting enol ether with methyl hydrazine. This reaction forms the pyrazole ring, yielding primarily **ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate**. [5]
- **Hydrolysis:** Hydrolyze the ethyl ester using an aqueous solution of sodium hydroxide (NaOH) to yield the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [5]
- **Purification:** The final acid product can be purified through standard crystallization techniques.

1.2 Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

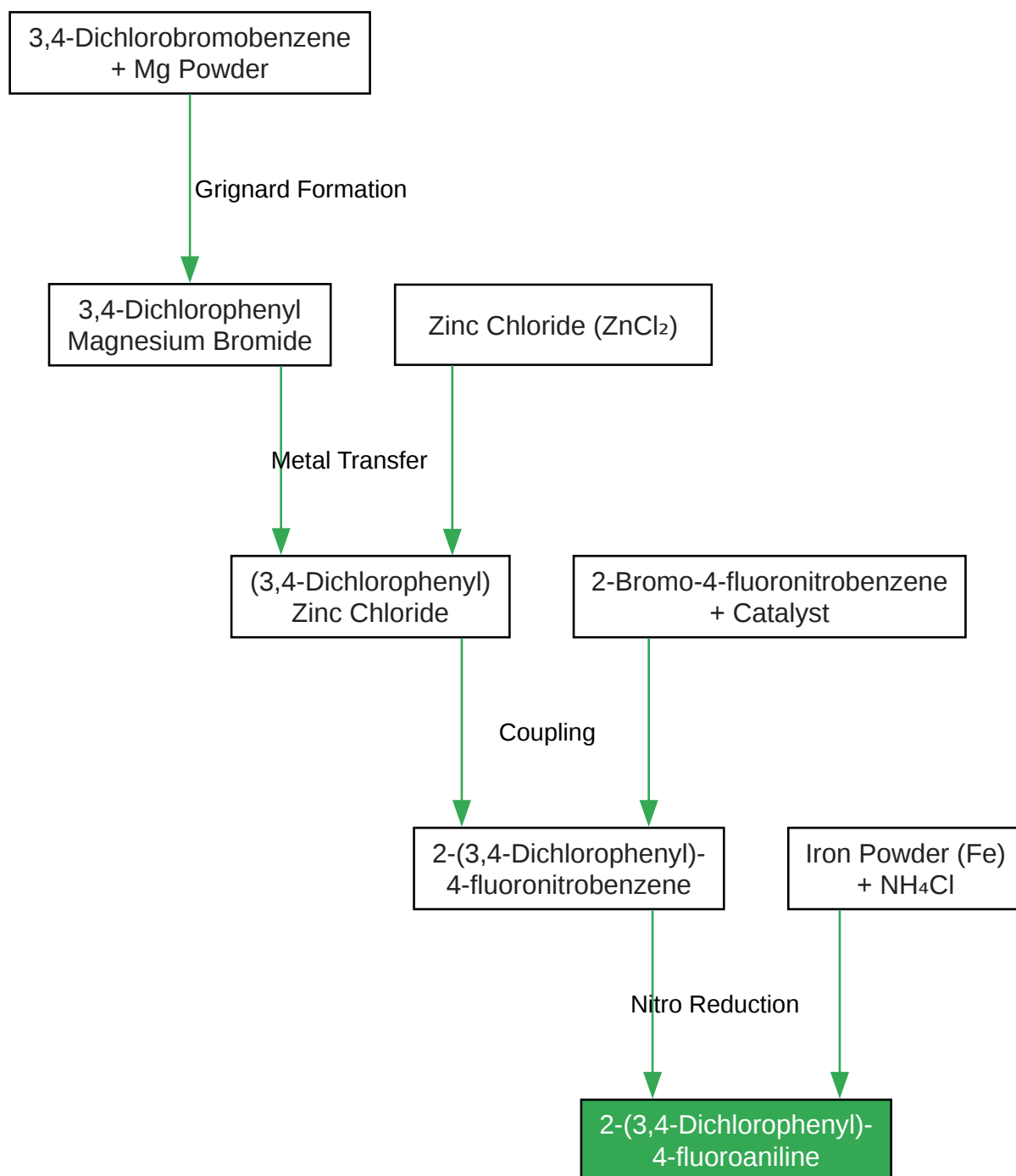
The carboxylic acid is converted to the more reactive acid chloride, which is essential for the final amide coupling step. [4]

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel suitable for handling corrosive reagents, charge 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- **Chlorination:** Add thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). [4]
- **Reaction Conditions:** Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).
- **Isolation:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification. [1][4]

Part 2: Synthesis of the Key Aniline Intermediate

The aniline intermediate, 2-(3',4'-dichlorophenyl)-4-fluoroaniline, is prepared via a multi-step synthesis starting from 3,4-dichlorobromobenzene as detailed in patent CN116178264A.[2]



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Caption: Synthesis pathway for the 2-aminobiphenyl intermediate.

Experimental Protocol (based on CN116178264A):[\[2\]](#)

- **Grignard Reagent Formation:** Mix magnesium powder with a suitable solvent (e.g., THF). Add a solution of 3,4-dichlorobromobenzene in the same solvent and react at 40-65°C for approximately 2 hours to prepare the Grignard reagent, 3,4-dichlorophenyl magnesium bromide.
- **Metal Transfer:** Subject the Grignard reagent to a metal transfer reaction with zinc chloride (ZnCl_2) to produce (3,4-dichlorophenyl) zinc chloride.
- **Coupling Reaction:** Mix the (3,4-dichlorophenyl) zinc chloride with 2-bromo-4-fluoronitrobenzene and a suitable catalyst in a solvent to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.
- **Nitro Group Reduction:** Mix the nitro compound with iron powder, ammonium chloride, a solvent, and water. Add glacial acetic acid to facilitate the reduction of the nitro group to an amine, yielding 2-(3,4-dichlorophenyl)-4-fluoroaniline.

Part 3: Final Coupling Reaction for Bixafen Synthesis

The final step is the amidation reaction between the pyrazole acid chloride and the aniline intermediate.

Experimental Protocol (based on CN116178264A):[\[2\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask, dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline (e.g., 12.8g, 0.05 mol) in a solvent such as xylene (e.g., 40 mL).
- **Addition of Acid Chloride:** Heat the solution to reflux. Slowly add a solution of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (e.g., 9.7g, 0.05 mol) in xylene (e.g., 40 mL) dropwise.
- **Reaction Conditions:** After the addition is complete, maintain the reaction mixture at reflux temperature for approximately 5 hours.

- **Workup and Isolation:** Cool the reaction mixture to room temperature. Perform a liquid-liquid extraction by washing with water. Concentrate the organic layer and cool to crystallize the product.
- **Purification:** The resulting solid is crude bixafen, which can be further purified if necessary, for example, by treatment with an organic solvent like an alcohol or ester to obtain a substantially color-free product.^[1]

Quantitative Data Summary

The following table summarizes representative yields and purity for the final step of bixafen synthesis as reported in patent literature.

Reactant 1 (Aniline Derivative)	Reactant 2 (Pyrazole Derivative)	Solvent	Yield	Purity	Source
2-(3,4-dichlorophenyl)-4-fluoroaniline (0.05 mol)	1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (0.05 mol)	Xylene	93.4%	99.0%	^[2]
2-(3,4-dichlorophenyl)-4-fluoroaniline (0.05 mol)	1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (0.1 mol)	Xylene	95.9%	98.5%	^[2]

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